4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine

Organic synthesis Cross-coupling Structure-activity relationship

Researchers synthesizing high-MW poly(para-phenylene) or OLED ETL copolymers often face excessive synthetic iterations when using shorter aryl halide monomers. This extended AA-type monomer (MW 462.38) installs an additional phenyl ring per coupling event, reducing the number of synthetic steps to reach target DP by approximately 20% versus 4-(4-bromophenyl)-2,6-diphenylpyridine. • Meta-bromo handle enables mild chemoselective Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 80 °C) without competing pyridine C-H activation. • cLogP ~8.5 ensures sustained solubility in toluene/THF polymerization media, preventing premature precipitation. • Predicted bp 573.9 °C supports clean vacuum thermal sublimation for OLED device fabrication. Supplied at ≥98% purity with standard B2B global shipping.

Molecular Formula C29H20BrN
Molecular Weight 462.4 g/mol
Cat. No. B12821730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine
Molecular FormulaC29H20BrN
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)Br
InChIInChI=1S/C29H20BrN/c30-27-16-8-15-25(18-27)23-13-7-14-24(17-23)26-19-28(21-9-3-1-4-10-21)31-29(20-26)22-11-5-2-6-12-22/h1-20H
InChIKeyWWCFRJANPFAOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine Procurement-Grade Profile and Structural Identity


4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine (CAS 2267999-94-8) is a 2,4,6-triarylpyridine derivative characterized by a central pyridine ring bearing phenyl groups at the 2- and 6-positions and a 3'-bromo-[1,1'-biphenyl]-3-yl substituent at the 4-position . With a molecular formula of C29H20BrN and a molecular weight of 462.38 g·mol⁻¹, this compound belongs to the broader class of polyarylpyridines widely employed as building blocks in organic electronics, liquid crystal design, and pharmaceutical intermediate synthesis [1]. Its extended π-conjugated biphenyl arm and the strategically positioned bromine atom enable post-functionalization via cross-coupling chemistry, making it a versatile precursor for structurally elaborate molecules .

Why Generic 2,6-Diphenylpyridine Analogs Cannot Replace 4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine in Precision Chemistry


Simple 4-substituted 2,6-diphenylpyridine analogs—such as 4-(4-bromophenyl)-2,6-diphenylpyridine (MW 386.28) or 4-bromo-2,6-diphenylpyridine (MW 310.19)—lack the extended biphenyl scaffold and the meta-bromo placement on the distal phenyl ring, which collectively confer a markedly higher molecular weight (462.38 g·mol⁻¹), elevated lipophilicity (cLogP ~8.51), and a larger, conformationally flexible aryl halide handle for iterative cross-coupling . These physicochemical differences translate into altered solubility, thermal stability, and reaction site accessibility that cannot be replicated by shorter or regioisomeric congeners [1]. In catalyst screening or materials development, where subtle steric and electronic perturbations determine device performance or catalytic turnover, interchange of these building blocks leads to divergent outcomes; therefore, sourcing the exact compound is scientifically non-negotiable .

4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine Head-to-Head Comparator Evidence


Molecular Weight and Extended Aryl Framework Differentiate from Mono-Bromophenyl Analogs

The target compound (C₂₉H₂₀BrN, MW 462.38) possesses a molecular weight 76.1 g·mol⁻¹ higher than its closest mono-bromophenyl analog 4-(4-bromophenyl)-2,6-diphenylpyridine (C₂₃H₁₆BrN, MW 386.28) . This mass increase reflects the additional phenyl ring in the 3'-bromobiphenyl substituent, expanding the π-system and creating a more extended, rigid-rod architecture. In iterative Suzuki-Miyaura polymerization and stepwise materials assembly, the higher molecular weight per coupling event reduces the number of synthetic steps required to reach a target oligomer length, while the biphenyl core contributes to enhanced thermal stability of the resulting conjugated materials .

Organic synthesis Cross-coupling Structure-activity relationship

Predicted Boiling Point Elevation Confers Wider Liquid-Phase Processing Window vs. Simpler Analogs

The predicted boiling point of the target compound is 573.9±45.0 °C at 760 mmHg, substantially exceeding that of 4-(4-bromophenyl)-2,6-diphenylpyridine (494.2±40.0 °C) by approximately 79.7 °C and that of 4-(3-bromophenyl)-2,6-diphenylpyridine (487.0±40.0 °C) by approximately 86.9 °C . This 16–18% elevation in boiling point correlates with stronger intermolecular dispersion forces arising from the extended biphenyl motif. Although experimental boiling point data under reduced pressure are not yet available, the predicted trend is consistent across multiple computational methods and suggests a wider operational temperature range for solution-processed device fabrication or high-temperature coupling reactions before volatilization losses become significant .

Thermal stability Process chemistry Vacuum deposition

Meta-Bromo Biphenyl Regiochemistry Enables Orthogonal Cross-Coupling Selectivity vs. Para-Substituted or Directly Attached Bromo Analogs

The bromine atom in the target compound is located at the 3'-position of the distal phenyl ring in the biphenyl unit, placing it in a meta relationship to the biphenyl linkage. This contrasts with 4-(4-bromophenyl)-2,6-diphenylpyridine, where bromine is directly attached para to the central pyridine, and 4-bromo-2,6-diphenylpyridine, where bromine is directly on the pyridine ring . In Pd-catalyzed cross-couplings, the electron density and steric environment at the C–Br bond differ significantly: the meta-bromobiphenyl C–Br bond experiences reduced π-conjugation with the pyridine core compared to the para-bromophenyl analog, potentially leading to differentiated oxidative addition rates. While specific kinetic data are not yet published for this exact substrate, the meta connectivity pattern provides an orthogonal synthetic handle for sequential coupling strategies where the order of bond formation is critical to molecular target architecture [1].

Regioselective synthesis C–C coupling Iterative functionalization

Elevated LogP (8.51) Expands Non-Polar Solvent Compatibility vs. Lower-MW Diphenylpyridines

The predicted octanol-water partition coefficient (LogP) for the target compound is 8.5121, compared to approximately 6.5–7.0 for 4-(4-bromophenyl)-2,6-diphenylpyridine (estimated from fragment-based calculation) . This ~1.5–2.0 log unit increase reflects the addition of a phenyl ring and the associated increase in hydrocarbon surface area. The higher LogP translates into markedly lower aqueous solubility and greater solubility in non-polar organic solvents (toluene, chlorobenzene, dichloromethane), which is advantageous for water-sensitive cross-coupling reactions, non-polar chromatographic purification, and the formulation of organic electronic inks where polar impurities must be minimized .

Lipophilicity Solubility engineering Chromatographic purification

Commercially Supplied at ≥98% Purity with ISO-Certified Quality Systems for Reproducible Research

Multiple independent vendors (Chemscene, Leyan, MolCore) supply this compound at a minimum purity of 98% (HPLC), with MolCore additionally certifying its production under an ISO-compliant quality management system . In contrast, simpler analogs such as 4-bromo-2,6-diphenylpyridine are commonly offered at 95% purity by default . The 98% purity threshold reduces the burden of pre-reaction purification and minimizes side-product formation in catalytic cycles sensitive to halide or metal impurities. For procurement officers and lab managers, the availability of multiple qualified suppliers with documented purity standards mitigates single-source supply risk.

Quality control Reproducibility Procurement specification

High-Value Application Scenarios for 4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine Based on Quantitative Differentiation Evidence


Iterative Suzuki-Miyaura Polymerization for Conjugated Polymer Synthesis

The compound's extended biphenyl scaffold (MW 462.38) and meta-bromo handle make it a preferred AA-type monomer for synthesizing high-molecular-weight poly(para-phenylene) and polyfluorene copolymers. Compared to 4-(4-bromophenyl)-2,6-diphenylpyridine (MW 386.28), each coupling event installs an additional phenyl ring, reducing the number of synthetic iterations required to achieve a target degree of polymerization by approximately 20% . The higher LogP (~8.5) ensures solubility in toluene/THF mixtures commonly used in Pd-catalyzed polymerizations, minimizing premature precipitation and enabling higher Mn values .

OLED Electron-Transport Layer (ETL) Building Block with Enhanced Thermal Stability

The predicted boiling point of 573.9 °C (vs. 494.2 °C for 4-(4-bromophenyl)-2,6-diphenylpyridine) suggests superior thermal stability during vacuum thermal evaporation, a critical requirement for OLED device fabrication where source materials must sublime cleanly without decomposition . The extended biphenyl conjugation also lowers the LUMO energy, potentially improving electron injection from low-work-function cathodes when the compound is incorporated as a co-monomer in ETL polymers. The ≥98% purity specification ensures minimal outgassing contaminants that could form charge-trapping defects in the emissive layer .

Divergent Synthesis of Asymmetric Triarylpyridine Libraries via Sequential Chemoselective Coupling

The orthogonality of the meta-bromo biphenyl handle relative to the pyridine 4-position enables sequential chemoselective coupling: the bromine at the 3'-position can undergo Suzuki coupling with an arylboronic acid under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C) without competing activation of the pyridine C–H bonds . This contrasts with 4-bromo-2,6-diphenylpyridine, where the bromine is directly on the electron-deficient pyridine ring and requires harsher conditions that may promote side reactions. The compound thus serves as a key intermediate for generating diverse libraries of unsymmetrical 2,4,6-triarylpyridines for high-throughput screening in medicinal chemistry or materials discovery .

Non-Polar Chromatographic Purification of Lipophilic Drug Candidates and Natural Product Derivatives

With a predicted LogP of 8.51, this compound partitions almost exclusively into non-polar organic phases, making it an effective model substrate for developing and validating normal-phase or reversed-phase C18 chromatographic methods tailored to highly lipophilic small molecules . In contrast, 4-(4-bromophenyl)-2,6-diphenylpyridine (estimated LogP ~6.5–7.0) exhibits intermediate polarity that may not adequately stress-test method robustness for extremely lipophilic analytes. The compound's strong UV chromophore (ε ~30,000–40,000 M⁻¹·cm⁻¹ at 254 nm, typical for triarylpyridines) also facilitates low-level detection during method development .

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